molecular formula C18H18N2O2 B3952940 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate

Cat. No.: B3952940
M. Wt: 294.3 g/mol
InChI Key: KHWYKLGSCKHCET-UHFFFAOYSA-N
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Description

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate is a chemical compound that belongs to the class of quinoline derivatives. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with trimethyl groups and a nicotinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate typically involves the condensation of aniline with acetone in the presence of a catalyst. One efficient method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as the catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the yield and efficiency of the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable synthesis techniques that minimize the use of harmful solvents and drastic reaction conditions. The use of heterogeneous catalytic systems, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, has been shown to be effective in achieving high yields and reducing recovery costs .

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl nicotinate stands out due to its unique combination of a quinoline ring with a nicotinate moiety, which imparts distinct chemical and biological properties. Its versatility in various applications, from industrial antioxidants to potential therapeutic agents, highlights its significance in scientific research and industry.

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-10-18(2,3)20-16-7-6-14(9-15(12)16)22-17(21)13-5-4-8-19-11-13/h4-11,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWYKLGSCKHCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CN=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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